molecular formula C9H8N2O B3219695 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190319-89-1

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219695
CAS No.: 1190319-89-1
M. Wt: 160.17 g/mol
InChI Key: CLIXSTVUBLRQOY-UHFFFAOYSA-N
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Description

Overview of Pyrrolopyridine Isomers and their Significance in Chemical Research

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that are isosteric with indole (B1671886), meaning they have a similar shape and size, but with a nitrogen atom replacing a carbon atom in the benzene (B151609) ring portion of indole. pharmablock.comnih.gov This substitution has profound effects on the electronic properties and biological activity of the molecule. There are six possible isomers of pyrrolopyridine, depending on the position of the nitrogen atom in the pyridine (B92270) ring and the fusion pattern of the two rings. mdpi.com These isomers are designated as pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[2,3-c]pyridine (6-azaindole), pyrrolo[3,2-b]pyridine (4-azaindole), and pyrrolo[3,2-c]pyridine (5-azaindole), among others. pharmablock.com

The introduction of a nitrogen atom into the indole scaffold imparts unique physicochemical properties, such as altered basicity, dipole moment, and hydrogen bonding capabilities. nih.gov These modifications can lead to enhanced binding affinity and selectivity for biological targets, making pyrrolopyridines privileged scaffolds in medicinal chemistry. pharmablock.comresearchgate.net Consequently, they are extensively studied for the development of new therapeutic agents. nih.gov

Isomers of Pyrrolopyridine
Isomer NameCommon NameRing Fusion
1H-Pyrrolo[2,3-b]pyridine7-AzaindolePyrrole (B145914) fused to the 2 and 3 positions of pyridine
1H-Pyrrolo[2,3-c]pyridine6-Azaindole (B1212597)Pyrrole fused to the 2 and 3 positions of pyridine
1H-Pyrrolo[3,2-b]pyridine4-AzaindolePyrrole fused to the 3 and 2 positions of pyridine
1H-Pyrrolo[3,2-c]pyridine5-AzaindolePyrrole fused to the 3 and 2 positions of pyridine

The 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Scaffold: A Distinctive Heterocyclic Framework in Contemporary Chemistry

The specific scaffold of the title compound is 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole. This particular isomer has garnered significant attention in chemical research due to its presence in a number of biologically active molecules. The 6-azaindole core is a key component in compounds developed as inhibitors of various enzymes and receptors.

The development of synthetic methodologies to access the 6-azaindole scaffold has been an active area of research. researchgate.net Traditional indole syntheses are often not directly applicable to the synthesis of azaindoles due to the influence of the pyridine nitrogen. nih.gov However, modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have enabled the efficient construction of this heterocyclic system. nih.gov

The 3-Carbaldehyde Moiety: Importance in Chemical Reactivity and Synthetic Strategies for 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

The presence of a carbaldehyde (formyl) group at the 3-position of the 6-azaindole ring system is of paramount importance for the chemical reactivity and synthetic utility of this compound. The aldehyde functionality is a versatile synthetic handle that can participate in a wide array of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidation/reduction reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. mdpi.com

A common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring system like 6-azaindole is the Vilsmeier-Haack reaction. chemrxiv.org A recent study by Ivonin and colleagues (2023) describes an efficient method for the preparation of 3-formyl-6-azaindoles from commercially available (ortho-methyl)aminopyridine moieties. This transformation demonstrates a broad substrate scope and a simple experimental procedure, making it a valuable tool for accessing these important building blocks. chemrxiv.org The reaction proceeds via an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.org

Key Reactions of the 3-Carbaldehyde Moiety
Reaction TypeReagents/ConditionsProduct Type
Reductive AminationAmine, Reducing Agent (e.g., NaBH(OAc)3)Amines
Wittig ReactionPhosphonium (B103445) YlideAlkenes
OxidationOxidizing Agent (e.g., KMnO4, Ag2O)Carboxylic Acids
ReductionReducing Agent (e.g., NaBH4)Alcohols
Condensation ReactionsActive Methylene (B1212753) CompoundsVarious Heterocycles

Contextualizing this compound in Medicinal Chemistry and Advanced Synthetic Applications

While specific research on the biological activities of this compound is limited in publicly available literature, the broader class of substituted 1H-pyrrolo[2,3-c]pyridines has shown significant promise in medicinal chemistry. nuph.edu.ua The 6-azaindole scaffold is a core component of several compounds investigated for their therapeutic potential. tandfonline.com For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed as potent anticancer agents that act as colchicine-binding site inhibitors. tandfonline.com

The this compound molecule serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The methyl group at the 4-position can influence the steric and electronic properties of the molecule, potentially leading to improved target engagement and pharmacokinetic properties. The 3-carbaldehyde group, as previously discussed, allows for the elaboration of the molecule into a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-10-4-8-9(6)7(5-12)3-11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXSTVUBLRQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 4 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Reactions Involving the 3-Carbaldehyde Functional Group of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

The aldehyde functional group at the 3-position of the pyrrolo[2,3-c]pyridine core is a primary site for a variety of chemical modifications, including oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation and Reduction Reactions

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to key derivatives for further functionalization.

Oxidation: Standard oxidizing agents can be employed to convert the carbaldehyde to the corresponding carboxylic acid, 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. This derivative can then be used in amide coupling reactions to generate a diverse library of amides.

Reduction: The reduction of the aldehyde to a primary alcohol, (4-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol, is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.commasterorganicchemistry.com This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com The resulting alcohol can be further functionalized, for example, through etherification or esterification reactions.

TransformationReagent ExampleProduct
OxidationPotassium permanganate (B83412) (KMnO4)4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
ReductionSodium borohydride (NaBH4)(4-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol

Condensation Reactions for Scaffold Diversification (e.g., Knoevenagel condensation)

Condensation reactions provide a powerful tool for carbon-carbon bond formation and the introduction of new functional groups, significantly diversifying the molecular scaffold.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a weak base. This leads to the formation of an α,β-unsaturated product, which can serve as a versatile intermediate for further synthetic manipulations.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com By reacting this compound with a phosphonium (B103445) ylide (Wittig reagent), a variety of substituted alkenes can be synthesized. wikipedia.orgmasterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene. organic-chemistry.org

Reaction TypeReagent ExampleProduct Type
Knoevenagel CondensationMalononitrile, Piperidine (B6355638) (catalyst)2-((4-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methylene)malononitrile
Wittig ReactionMethyltriphenylphosphonium bromide, a strong base4-methyl-3-vinyl-1H-pyrrolo[2,3-c]pyridine

Nucleophilic Addition Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

Reductive Amination: This is a key reaction for the synthesis of amines. It involves the initial formation of an imine through the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction with a reducing agent like sodium borohydride or sodium cyanoborohydride. organic-chemistry.orgresearchgate.net This one-pot procedure is highly efficient for producing a diverse range of substituted aminomethyl-pyrrolo[2,3-c]pyridines.

Reagent (Amine)Reducing AgentProduct Type
BenzylamineSodium borohydrideN-((4-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl)aniline
PiperidineSodium triacetoxyborohydride3-(piperidin-1-ylmethyl)-4-methyl-1H-pyrrolo[2,3-c]pyridine

Modifications at the Pyrrole (B145914) Nitrogen (N1-alkylation/arylation) of the Pyrrolo[2,3-c]pyridine Core

The nitrogen atom of the pyrrole ring (N1) can be functionalized through alkylation or arylation reactions. These modifications are crucial for modulating the electronic properties and steric profile of the molecule, which can significantly impact its biological activity.

N1-Alkylation: The deprotonation of the pyrrole nitrogen with a suitable base, followed by treatment with an alkyl halide, leads to the corresponding N1-alkylated derivative. A variety of alkyl groups can be introduced using this method.

N1-Arylation: The Chan-Lam coupling reaction provides a method for the N-arylation of azaindoles using boronic acids in the presence of a copper catalyst. researchgate.net This allows for the introduction of various aryl and heteroaryl substituents at the N1 position.

ModificationReagent ExampleBase/CatalystProduct Type
N1-AlkylationMethyl iodideSodium hydride1,4-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
N1-ArylationPhenylboronic acidCopper(II) acetate4-methyl-1-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Substitutions and Functionalization at the Pyridine (B92270) Ring (e.g., C4- and C6-positions)

The pyridine ring of the 4-methyl-1H-pyrrolo[2,3-c]pyridine scaffold can undergo substitution reactions, although the reactivity is influenced by the electron-donating pyrrole ring and the existing methyl group.

The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution than electrophilic aromatic substitution. quora.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.com In the case of 4-methyl-1H-pyrrolo[2,3-c]pyridine, the C4 position is already substituted. Therefore, nucleophilic substitution would be more likely to occur at the C2 or C6 positions if a suitable leaving group is present.

Electrophilic aromatic substitution on the pyridine ring is generally difficult but, when it occurs, it is directed to the C3 and C5 positions (meta to the nitrogen). aklectures.comyoutube.com For the target molecule, this would correspond to the C5 and C7 positions, which are part of the pyrrole ring.

Functionalization of the C4-methyl group can also be envisioned, for instance, through radical halogenation followed by nucleophilic substitution to introduce further diversity.

Rational Design and Development of Chemical Libraries Based on this compound Derivatives

The this compound core is a valuable starting material for the construction of chemical libraries for drug discovery and other applications. Pyrrolopyridine scaffolds are present in a number of biologically active compounds, including kinase inhibitors. mdpi.comrsc.org

The diverse chemical transformations described above can be employed in a combinatorial fashion to generate a large number of structurally diverse derivatives. For instance, a library of compounds can be synthesized by first performing various condensation or nucleophilic addition reactions at the 3-carbaldehyde position, followed by N1-alkylation or arylation of the pyrrole nitrogen. Such libraries are essential for systematic structure-activity relationship (SAR) studies and the identification of lead compounds with desired biological activities. The pyrrolo[2,3-c]pyridine scaffold itself is of interest in medicinal chemistry, with derivatives showing a range of biological activities. mdpi.com

Spectroscopic and Structural Characterization Studies of 4 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyrrolo[2,3-c]pyridine core, the methyl group protons, the aldehyde proton, and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and spatial relationships of the protons.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule. The chemical shifts would help in assigning the carbons of the fused heterocyclic rings, the methyl group, and the carbonyl group of the aldehyde.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Actual experimental values would be required for a definitive structural assignment.

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Aldehyde (-CHO)~9.5-10.5 (s)~185-195
Aromatic CH~7.0-8.5 (m)~110-150
Methyl (-CH₃)~2.0-3.0 (s)~15-25
Pyrrole NH~11.0-13.0 (br s)-

Note: This table is for illustrative purposes only and does not represent published experimental data.

Infrared (IR) and Raman Spectroscopy Investigations for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde would be expected to show characteristic absorption or scattering bands corresponding to its specific functional groups.

Key expected vibrational modes would include:

N-H stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the aldehyde carbonyl group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region.

C=C and C=N stretches: Vibrations associated with the aromatic rings would be observed in the 1400-1600 cm⁻¹ range.

A table of expected characteristic vibrational frequencies is provided below.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Pyrrole N-HStretch3200-3500
Aldehyde C=OStretch1650-1700
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Aromatic C=C/C=NStretch1400-1600

Note: This table is for illustrative purposes only and does not represent published experimental data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₉H₈N₂O).

The mass spectrum would also reveal characteristic fragmentation patterns upon ionization. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentation could involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or other neutral fragments, providing further structural information.

X-ray Crystallography for Solid-State Structural Elucidation, including Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal the packing of the molecules in the solid state and any significant intermolecular interactions, such as hydrogen bonding (e.g., involving the pyrrole N-H and the aldehyde oxygen) and π-π stacking between the aromatic rings. Such information is crucial for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Detailed Structural Confirmation

For an unambiguous structural assignment, especially for complex heterocyclic systems, a suite of advanced spectroscopic techniques would be employed. These could include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is invaluable for piecing together the molecular framework.

These advanced techniques would be instrumental in confirming the substitution pattern on the pyrrolo[2,3-c]pyridine core and definitively assigning all ¹H and ¹³C NMR signals.

In Vitro Biological and Mechanistic Investigations of 4 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde Derivatives

Target Identification and Molecular Engagement Studies

Derivatives of the pyrrolopyridine scaffold, a core structure in many biologically active molecules, have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors. nih.gov

FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.govresearchgate.net In one study, eighteen different derivatives were evaluated, with compounds 1e and 1r emerging as the most potent, exhibiting IC50 values of 60 nM and 30 nM, respectively. nih.govresearchgate.net Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029 . nih.govresearchgate.net Further testing of 1r against a panel of 40 kinases confirmed its selectivity for FMS kinase. nih.govresearchgate.net

Inhibition of FMS Kinase by Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC50 (nM)
1e60
1r30
KIST101029 (Lead Compound)96

FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are another key target for pyrrolopyridine-based inhibitors. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Among these, compound 4h showed significant inhibitory activity against multiple FGFR isoforms. rsc.org This highlights the potential of the pyrrolopyridine scaffold in developing targeted cancer therapies, as uncontrolled FGFR expression is linked to various cancers. nih.govrsc.org

Inhibitory Activity of Compound 4h Against FGFR Isoforms

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Other Kinase Targets: The versatility of the pyrrolopyrimidine scaffold extends to the inhibition of other critical kinases. Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted inhibitors with potent activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com For instance, compound 5k displayed IC50 values ranging from 40 to 204 nM against this panel of kinases. mdpi.com Other studies have focused on developing derivatives that target RET kinase, another important driver in cancers of the thyroid and lung. documentsdelivered.com

Beyond kinase inhibition, azaindole structures, the broader class to which pyrrolopyridines belong, have been studied for their interaction with other enzymes. One such enzyme is nitrile reductase QueF.

The QueF enzyme family is responsible for the four-electron, NADPH-dependent reduction of a nitrile group (C≡N) to a primary amine (-CH2-NH2). nih.govnih.gov This represents a unique class of nitrile metabolism, distinct from hydrolysis or oxidation pathways. nih.gov QueF is part of the biosynthetic pathway for queuosine, a modified nucleoside found in tRNA. nih.govntu.edu.sg Structural and mechanistic studies have revealed that QueF has a highly specific substrate-binding pocket, making it difficult to alter or broaden its substrate specificity through protein engineering. ntu.edu.sgrsc.org The catalytic process is believed to involve the formation of a covalent adduct with a key cysteine residue (Cys194) in the active site. nih.gov While specific inhibition studies of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives against QueF are not detailed, the enzyme's known interaction with 7-deazaguanine (B613801) precursors provides a basis for investigating interactions with structurally related azaindole compounds. nih.gov

Certain pyrrolopyridine derivatives have been shown to engage with specific binding sites on non-kinase proteins, thereby modulating their function. A notable example is the interaction with tubulin, a key component of the cellular cytoskeleton.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine-binding site of tubulin. semanticscholar.orgnih.govnih.gov This binding disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for cell division. semanticscholar.orgnih.gov Compound 10t from this series was found to potently inhibit tubulin polymerization and disrupt microtubule dynamics at low micromolar concentrations. semanticscholar.orgnih.govnih.gov Molecular modeling suggests that 10t interacts with the colchicine (B1669291) site by forming hydrogen bonds with key amino acid residues. semanticscholar.orgnih.govnih.gov Additionally, other studies have identified pyrrolo[2,3-d]pyrimidine derivatives that interact with the Discoidin Domain Receptor 2 (DDR2), suggesting another avenue for therapeutic intervention. mdpi.com

Cellular Pathway Modulation and Phenotypic Assays

The molecular interactions described above translate into significant effects at the cellular level, primarily the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).

Inhibition of Cell Proliferation: Derivatives from various pyrrolopyridine families have demonstrated potent antiproliferative activity across a wide range of cancer cell lines. The FMS kinase inhibitor 1r showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov The tubulin-binding compound 10t exhibited excellent antitumor activity against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values between 0.12 and 0.21 µM. semanticscholar.orgnih.gov Similarly, the FGFR inhibitor 4h effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.org

Antiproliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

CompoundScaffoldTarget Cancer Cell LineIC50 (µM)Reference
1rPyrrolo[3,2-c]pyridineOvarian, Prostate, Breast0.15 - 1.78 nih.gov
10t1H-pyrrolo[3,2-c]pyridineHeLa0.12 semanticscholar.orgnih.gov
SGC-79010.15
MCF-70.21
5kPyrrolo[2,3-d]pyrimidineVarious29 - 59 nih.gov

Induction of Apoptosis: In addition to halting proliferation, these compounds actively induce apoptosis in cancer cells. Mechanistic studies showed that compound 10t significantly caused G2/M phase cell cycle arrest and apoptosis. semanticscholar.orgnih.gov The multi-kinase inhibitor 5k was shown to induce apoptosis in HepG2 cells, which was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Analysis of apoptosis in HeLa cells treated with compound 10t confirmed a significant increase in both early and late-stage apoptotic cells. nih.gov

The metastatic spread of cancer is driven by the ability of tumor cells to migrate and invade surrounding tissues. Pyrrolopyridine derivatives have shown potential in inhibiting these processes. The FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in vitro. rsc.org Furthermore, a lead compound (59 ) designed as a RET kinase inhibitor also demonstrated the ability to inhibit the migration of tumor cells, indicating that targeting this pathway could impact metastatic potential. documentsdelivered.com

Effects on Specific Intracellular Signaling Cascades (e.g., FGFR signaling pathway)

Derivatives of the pyrrolopyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. nih.gov Abnormal activation of this pathway, through mechanisms such as gene amplification, fusion, or mutations, is a known driver in the progression of various cancers, including breast, lung, and bladder cancer. nih.gov Consequently, targeting FGFRs has become a key strategy in cancer therapy. nih.gov

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives has led to the identification of compounds with potent inhibitory activity against FGFR1, 2, and 3. nih.gov One notable derivative, compound 4h , demonstrated significant potency and selectivity. nih.gov This compound is considered a promising lead for further optimization due to its high ligand efficiency and low molecular weight. nih.govrsc.org The inhibition of the FGFR pathway by these compounds disrupts downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and survival. nih.gov

The table below summarizes the inhibitory activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.

Table 1: Inhibitory Activity of Compound 4h on FGFR Isoforms

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM)

| 4h | 7 | 9 | 25 | 712 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov

Antimicrobial and Antifungal Activity Investigations of Pyrrolopyridine Derivatives

The therapeutic potential of pyrrolopyridine derivatives extends to antimicrobial and antifungal applications. Various isomers of the pyrrolopyridine scaffold have been synthesized and evaluated for their efficacy against a range of pathogens. nih.govresearchgate.netresearchgate.netresearchgate.net

For instance, certain derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have shown notable antimycobacterial activity. nih.gov Specifically, ester derivatives exhibited superior activity with Minimum Inhibitory Concentration (MIC₉₀) values below 0.15 µM. nih.gov Similarly, novel series of pyrrolo[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, with MIC values ranging from 50 to 250 µg/mL against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae. researchgate.net In some cases, the efficacy of these synthesized compounds surpassed that of standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.netresearchgate.net

The table below presents the antimicrobial activity of selected pyrrolopyridine derivatives against various microorganisms.

Table 2: Antimicrobial Activity of Selected Pyrrolopyridine Derivatives

Compound Class Microorganism Measurement Result
Pyrrolo[3,4-c]pyridine esters Mycobacterium MIC₉₀ < 0.15 µM
Pyrrolo[2,3-d]pyrimidine derivatives E. coli, S. aureus, C. albicans MIC 50-250 µg/mL
Pyrrolo[2,3-d]pyrimidine 3b,c S. aureus MIC 0.31 mg/mL
Pyrrolo[2,3-d]pyrimidine 7e S. aureus MIC 0.31 mg/mL

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. Data synthesized from studies on various pyrrolopyridine derivatives. nih.govresearchgate.netresearchgate.net

Mechanistic Insights into Biological Action

The biological effects of pyrrolopyridine derivatives are rooted in their ability to interact with specific molecular targets, primarily through the inhibition of key enzymes. nih.govnih.govmdpi.com This targeted inhibition disrupts cellular processes essential for the survival and proliferation of cancer cells or microbial pathogens.

In the context of oncology, the mechanism is often the direct inhibition of protein tyrosine kinases like FGFRs. nih.govnih.gov By binding to the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. nih.gov Beyond FGFR, other pyrrolopyridine derivatives have been developed as inhibitors for multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. mdpi.com One such compound, 5k , a pyrrolo[2,3-d]pyrimidine derivative, was found to induce apoptosis in cancer cells by increasing pro-apoptotic proteins like caspase-3 and Bax. mdpi.com

For antimycobacterial activity, the mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids for the bacterial cell wall. nih.gov Other mechanisms identified for this class of compounds include the inhibition of phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory processes, and Janus Kinase 3 (JAK3), an important mediator in immune cell signaling. nih.govresearchgate.net A series of 1H-pyrrolo[3,2-c]pyridine derivatives have also been shown to act as inhibitors of the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. semanticscholar.org

This multi-faceted ability to inhibit specific protein interactions underscores the versatility of the pyrrolopyridine scaffold as a template for designing targeted therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde Analogs

Influence of Substituents on Biological Potency and Selectivity across the Pyrrolo[2,3-c]pyridine Scaffold

The biological activity of pyrrolopyridine derivatives is significantly modulated by the nature and position of substituents on the bicyclic core. Studies on various isomers of the pyrrolopyridine scaffold have consistently demonstrated that even minor structural modifications can lead to substantial changes in biological potency and target selectivity.

For instance, in the context of kinase inhibition, a common target for pyrrolopyridine-based compounds, the substituent at the 4-position of the pyridine (B92270) ring plays a pivotal role. The presence of a methyl group, as in the parent compound, is often selected for its potential to improve metabolic stability. nih.gov Alterations at this position can influence the compound's interaction with the hydrophobic pockets of the kinase active site.

Furthermore, modifications on the pyrrole (B145914) ring, such as at the N1 position or other available carbons, can also dramatically impact activity. For example, the introduction of bulky substituents may lead to a significant loss of potency, whereas smaller alkyl or functionalized groups could enhance binding affinity. nih.gov The electronic properties of the substituents are also critical; electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting its interaction with target proteins.

The following table summarizes the generalized influence of substituents at different positions on the pyrrolo[2,3-c]pyridine scaffold based on trends observed in related pyrrolopyridine series.

Position of SubstitutionType of SubstituentGeneral Effect on Biological PotencyRationale
4-position (Pyridine ring)Small alkyl (e.g., Methyl)Generally favorable for metabolic stability and can contribute to hydrophobic interactions.The methyl group can enhance binding affinity by occupying a small hydrophobic pocket in the target protein. nih.gov
4-position (Pyridine ring)Bulky alkyl or aryl groupsOften leads to decreased potency.Steric hindrance can prevent optimal binding orientation in the active site.
N1-position (Pyrrole ring)HydrogenActs as a hydrogen bond donor, which can be crucial for anchoring the molecule to the target.Formation of a key hydrogen bond with the protein backbone is a common feature of kinase inhibitors.
N1-position (Pyrrole ring)Alkyl or Aryl groupsVariable effects; can either enhance or decrease potency depending on the target.These groups can modulate solubility, lipophilicity, and steric interactions within the binding site.
Other positions on the scaffoldHalogensCan increase potency through halogen bonding or by altering electronic properties.Halogen bonds can provide additional stabilizing interactions with the target protein.

The Role of the 3-Carbaldehyde Group in Mediating Biological Interactions

In many instances, the aldehyde can serve as a reactive "warhead," forming covalent bonds with specific residues, such as cysteine or lysine, within the target protein. This covalent interaction can lead to irreversible inhibition and prolonged biological effect. Alternatively, the aldehyde can participate in non-covalent interactions, such as dipole-dipole interactions, which contribute to the binding affinity.

The reactivity of the carbaldehyde group can be modulated by the electronic nature of the pyrrolopyridine ring system. The electron-donating or withdrawing character of other substituents on the scaffold can influence the electrophilicity of the aldehyde carbon, thereby affecting its propensity to form covalent adducts.

Pharmacophore Elucidation and Optimization Strategies for Pyrrolopyridine Derivatives

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential structural features required for biological activity. For pyrrolopyridine derivatives, a typical pharmacophore model often includes a hydrogen bond donor (the N-H of the pyrrole), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic region (the aromatic scaffold and its substituents).

Optimization strategies for these derivatives often focus on modifying the substituents to better fit the identified pharmacophore features of the target protein. This can involve:

Scaffold Hopping: Replacing the pyrrolo[2,3-c]pyridine core with other heterocyclic systems that maintain the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

Fragment-Based Growth: Starting with the core scaffold and systematically adding small chemical fragments to probe for additional interactions with the target protein.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the active site and form optimal interactions.

Rational Design Through Bioisosteric Replacement and Analog Synthesis

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another group that has similar physical or chemical properties.

In the case of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, several bioisosteric replacements for the 3-carbaldehyde group can be envisioned. For example, the aldehyde could be replaced with a nitrile, a ketone, or a small heterocyclic ring that can mimic its hydrogen bonding capabilities and steric profile. The goal of such replacements is to enhance the compound's metabolic stability, as aldehydes can be susceptible to oxidation in vivo, or to fine-tune its binding interactions with the target.

The synthesis of analogs with these bioisosteric replacements allows for a systematic exploration of the SAR around the 3-position. The following table provides examples of potential bioisosteric replacements for the 3-carbaldehyde group and their expected impact on the compound's properties.

Original Functional GroupBioisosteric ReplacementPotential AdvantagesPotential Disadvantages
3-Carbaldehyde (-CHO)Nitrile (-CN)Improved metabolic stability, can act as a hydrogen bond acceptor.Different electronic and steric profile, may alter binding mode.
3-Carbaldehyde (-CHO)Ketone (-COR)Allows for the introduction of additional substituents (R group) to probe for further interactions.Increased steric bulk, may reduce potency if the R group is not well-tolerated.
3-Carbaldehyde (-CHO)Oxazole or Thiazole ringCan mimic the hydrogen bonding and electronic properties of the aldehyde while being more stable.Significantly alters the overall structure and may not be a suitable fit for the binding pocket.
3-Carbaldehyde (-CHO)Carboxamide (-CONH2)Can act as both a hydrogen bond donor and acceptor, potentially forming more interactions.Increased polarity, which may affect cell permeability.

Through the iterative process of rational design, synthesis, and biological evaluation of such analogs, a deeper understanding of the SAR of the this compound scaffold can be achieved, paving the way for the development of optimized drug candidates.

Future Research Directions and Emerging Applications of 4 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

While established methods like the Fischer indole (B1671886) synthesis and Bartoli reaction provide routes to the pyrrolopyridine core, future efforts will likely focus on developing more efficient, scalable, and environmentally friendly synthetic pathways. acs.orgnbuv.gov.ua Green chemistry principles are increasingly important in chemical synthesis. conicet.gov.ar Research in this area could focus on several key aspects:

One-Pot Reactions: Designing multi-component reactions (MCRs) that assemble the 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde core in a single step would improve efficiency by reducing the need for isolating intermediates, thereby saving time, solvents, and resources. mdpi.com

Catalysis: Exploring novel catalysts, such as phase-transfer catalysts or reusable solid-supported catalysts, could enhance reaction rates and yields while simplifying purification. Palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, already used for functionalizing related scaffolds, could be adapted for more sustainable conditions. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can significantly shorten reaction times and improve yields, representing a greener alternative to conventional heating. nih.gov

Eco-Friendly Solvents: A major goal is to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-renewable solvents such as 2-MeTHF. rsc.org Silver-catalyzed cyclization of acetylenic free amines to form azaindoles has been successfully performed in water. organic-chemistry.org

Table 1: Proposed Sustainable Synthetic Modifications
ApproachDescriptionPotential Advantage
Microwave-Assisted SynthesisUtilizing microwave energy to accelerate key cyclization or functionalization steps.Reduced reaction times, higher yields, and fewer side products. nih.gov
Catalysis in Aqueous MediaEmploying water-soluble catalysts (e.g., β-cyclodextrin) to perform reactions in water. rsc.orgEliminates the need for volatile organic solvents, improving safety and reducing environmental impact. rsc.org
Flow ChemistryPerforming the synthesis in a continuous flow reactor system.Enhanced safety, scalability, and process control.

Exploration of Underexplored Biological Targets and Therapeutic Areas

The pyrrolopyridine scaffold is a well-known pharmacophore, often mimicking the purine (B94841) ring of ATP to act as a kinase inhibitor. nih.gov Derivatives have shown activity as inhibitors of FGFR, FMS kinase, and CDK8, primarily in the context of oncology. acs.orgnih.govrsc.org However, the therapeutic potential of this scaffold is far from exhausted. Future research can pivot towards new and underexplored biological targets.

Neurodegenerative Diseases: Beyond general CNS applications, derivatives of this compound could be specifically designed to target pathologies of diseases like Alzheimer's and Parkinson's. For instance, pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation in Alzheimer's disease. tandfonline.comnih.gov The 6-azaindole (B1212597) core has also been used to develop imaging agents for detecting neurofibrillary tangles (tau aggregates). nih.gov

Infectious Diseases: The scaffold holds promise for developing novel anti-infective agents. Pyrrolopyridine derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis, influenza viruses, and Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.govmdpi.com Future work could explore derivatives of this compound for broad-spectrum antiviral, antibacterial, or antiparasitic activity. researchgate.net

Immuno-oncology: A novel application is in immuno-oncology. Recently, pyrrolopyridine derivatives were identified as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that suppresses the STING pathway, which is crucial for innate anti-tumor immunity. nih.govresearchgate.net Inhibiting ENPP1 can activate this pathway, making "cold" tumors responsive to immunotherapy.

Table 2: Potential Underexplored Biological Targets
Therapeutic AreaPotential Target(s)Rationale
NeurodegenerationGSK-3β, Tau Protein, COMTRelated scaffolds show potent GSK-3β inhibition and can serve as tau imaging agents. tandfonline.comnih.govmdpi.com
Infectious DiseaseViral entry proteins, Parasitic enzymesPyrrolopyridinamine compounds have shown activity as influenza entry inhibitors. nih.gov Pyrrolopyridine nucleoside analogs are effective against T. cruzi. nih.gov
Immuno-oncologyENPP1Inhibition of ENPP1 by pyrrolopyridine derivatives can activate the STING pathway to promote anti-tumor immunity. nih.gov

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. researchgate.net The structure of this compound is ideally suited for the creation of diverse compound libraries for HTS campaigns. The aldehyde functional group serves as a versatile chemical handle for derivatization via reactions like reductive amination, Wittig reactions, and condensations, allowing for the generation of thousands of unique analogs.

Future strategies will involve integrating these libraries with state-of-the-art HTS technologies. This includes the use of label-free screening methods, such as SAMDI (Self-Assembled Monolayers for Desorption Ionization) mass spectrometry, which can accelerate the screening process and reduce the incidence of false positives often associated with fluorescent assays. acs.org Furthermore, libraries derived from this scaffold can be screened against diverse biological targets using phenotypic screening, which assesses the effects of compounds on whole cells or organisms to identify novel mechanisms of action. researchgate.net

Design of Next-Generation Pyrrolo[2,3-c]pyridine-Based Chemical Probes and Lead Compounds

Beyond initial hit identification, this compound is a promising starting point for designing sophisticated chemical tools and optimized therapeutic leads.

Chemical Probes: By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to the scaffold, derivatives can be converted into chemical probes. These probes are invaluable for studying biological systems, enabling researchers to visualize, isolate, and identify the protein targets of the parent molecule. The pyrrolo[2,3-c]pyridine core has already been successfully used to create PET imaging agents for tau protein aggregates in the brain. nih.gov

Lead Optimization: Modern drug design strategies can be applied to evolve initial hits into potent and selective lead compounds. Fragment-based drug discovery (FBDD) is one such approach, where small, low-affinity fragments are identified and then grown or linked to create a higher-affinity lead. youtube.com The core scaffold of 4-methyl-1H-pyrrolo[2,3-c]pyridine could serve as an excellent starting fragment. Computational methods, such as molecular docking, can guide the design process by predicting how modifications to the scaffold will interact with a biological target, accelerating the optimization of potency and selectivity. nih.gov

Potential Applications in Materials Science and Catalysis Utilizing the Pyrrolo[2,3-c]pyridine Scaffold

The utility of N-heterocyclic compounds extends beyond medicinal chemistry into materials science and catalysis. openmedicinalchemistryjournal.com The unique electronic properties of the pyrrolo[2,3-c]pyridine scaffold make it an attractive candidate for these emerging applications.

Organic Electronics: Nitrogen-containing heterocycles are integral components of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgopenaccessgovernment.org The fusion of an electron-donating pyrrole (B145914) ring with an electron-withdrawing pyridine (B92270) ring gives the 6-azaindole scaffold tunable electronic properties. acs.org By modifying the core, researchers could develop novel materials with tailored HOMO/LUMO energy levels for efficient charge transport, making them suitable for next-generation flexible and printable electronics. ktu.eduresearchgate.net

Catalysis: The nitrogen atoms in the pyrrolo[2,3-c]pyridine scaffold (one in the pyridine ring and one in the pyrrole ring) can act as ligands, coordinating with metal centers to form organometallic complexes. These complexes could be explored for their catalytic activity in a variety of organic transformations, potentially offering new reactivity or selectivity compared to existing catalyst systems.

Q & A

Basic: What are the established synthetic routes for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and how are intermediates characterized?

The synthesis of pyrrolopyridine aldehydes typically involves multi-step strategies. For example, allyl-substituted precursors undergo dihydroxylation followed by oxidative cleavage to generate vicinal diols, which are then treated with sodium peroxide in aqueous medium to form the aldehyde group. Subsequent cyclization under controlled pH and temperature yields the pyrrolopyridine core .
Key characterization methods :

  • 1H/13C NMR : Distinct signals for the aldehyde proton (δ ~9.5–10.0 ppm) and methyl group (δ ~2.5 ppm) confirm regiochemistry.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 186 for C10H10N2O) validate the molecular formula.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 64.50%, H: 5.41%, N: 15.05%) .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • 1H NMR : Assignments for aromatic protons (δ 6.5–8.5 ppm) and coupling constants (e.g., J = 2–4 Hz for pyrrole protons) distinguish the fused bicyclic system.
  • 13C NMR : Carbonyl resonance (δ ~190 ppm) confirms the aldehyde functionality.
  • High-resolution MS (HRMS) : Accurate mass measurements (e.g., ±0.001 Da) rule out structural isomers.
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly for the aldehyde and methyl substituents .

Advanced: How can regioselectivity challenges during synthesis be addressed to optimize yield?

Regioselectivity in pyrrolopyridine synthesis is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methyl) direct cyclization to the less hindered position.
  • Reaction conditions : Acidic or basic media alter protonation states of intermediates, favoring specific cyclization pathways. For example, sodium peroxide in water promotes aldehyde formation and subsequent intramolecular cyclization .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd for Suzuki coupling) can modify reaction trajectories. Computational modeling (DFT) predicts energy barriers for competing pathways .

Advanced: What strategies enable late-stage functionalization of the pyrrolopyridine core for structure-activity studies?

  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at halogenated positions.
  • Knoevenagel condensation : Aldehyde reacts with active methylene compounds (e.g., malononitrile) to extend conjugation.
  • Reductive amination : Converts the aldehyde to secondary amines for solubility optimization.
    Example : In related systems, bromination at the 1-position followed by Suzuki coupling with methyl 3-boronobenzoate achieved 35% yield of substituted derivatives .

Advanced: How can computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculations at the M06/6-311G(d,p) level optimize geometries and predict frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps correlate with electrophilicity of the aldehyde group.
  • Molecular docking : Models interactions with biological targets (e.g., kinases), guiding SAR studies.
  • NLO properties : Polarizability and hyperpolarizability values (calculated via DFT) assess potential for optoelectronic applications .

Advanced: What in vitro biological activities have been reported for structurally related pyrrolopyridine derivatives?

  • Cytotoxicity : Analogues like 5-substituted-3H-pyrrolo[2,3-c]isoquinolines show IC50 values <10 μM in ovarian cancer cell lines (e.g., A2780).
  • Mechanistic insights : Activity correlates with planarity of the fused ring system, enhancing DNA intercalation or kinase inhibition.
  • SAR trends : Electron-withdrawing groups at the 5-position improve potency, while bulky substituents reduce membrane permeability .

Advanced: How are discrepancies in reported biological data resolved through experimental design?

  • Control experiments : Verify purity (>95% by HPLC) to exclude off-target effects.
  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Proteomics profiling : Uncover unintended targets (e.g., off-target kinase inhibition) using affinity-based pull-down assays .

Advanced: What protocols ensure safe handling of reactive intermediates during synthesis?

  • Aldehyde stabilization : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO3 for acidic residues).
  • PPE : Use nitrile gloves and fume hoods to minimize exposure to irritants (e.g., sodium peroxide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.